molecular formula C6H7ClN2O B8506767 4-Chloro-2,6-dimethylpyrimidine 1-oxide

4-Chloro-2,6-dimethylpyrimidine 1-oxide

Cat. No.: B8506767
M. Wt: 158.58 g/mol
InChI Key: BYOCTKLVRVDWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Role of N-Oxide Functionality in Heterocyclic Chemistry

The N-oxide functionality is a cornerstone in modern heterocyclic chemistry, transforming the chemical behavior of parent N-heterocycles and opening new avenues for synthetic transformations. nih.gov Heterocyclic N-oxides, which can be envisioned as cyclic nitrones integrated into an aromatic system, have a rich and diverse chemistry that differs significantly from their parent compounds and corresponding pyridinium (B92312) salts. bath.ac.uk The introduction of an oxygen atom onto a ring nitrogen atom fundamentally alters the electronic properties of the heterocyclic system. This modification enhances the reactivity of the ring toward both electrophilic and nucleophilic substitution reactions. bath.ac.uk

The N-oxide group exerts a powerful electron-donating effect through resonance, while also displaying an inductive electron-withdrawing effect. This dual nature allows the N-oxide to activate the ring for various functionalizations. For instance, the mesomeric electron release from the oxygen atom activates the positions ortho and para to the nitrogen for electrophilic attack, a characteristic not typically observed in the electron-deficient parent heterocycles. bath.ac.uk Conversely, the strong inductive effect and the positive formal charge on the nitrogen atom render the α- and γ-positions highly susceptible to nucleophilic attack. This activation is a key feature exploited in organic synthesis, enabling the introduction of a wide range of substituents onto the heterocyclic core. bath.ac.uk

Due to their versatile reactivity and unique biological properties, heterocyclic N-oxides have emerged as valuable scaffolds in medicinal chemistry and drug discovery, with research dating back to the 1950s. nih.gov They are integral to the synthesis of numerous therapeutic agents, including anticancer, antibacterial, antihypertensive, and anti-HIV compounds. nih.gov

Contextualization of 4-Chloro-2,6-dimethylpyrimidine 1-oxide as a Pivotal Synthetic Building Block

Within the diverse family of pyrimidine (B1678525) N-oxides, this compound stands out as a pivotal synthetic building block. Its utility is derived from the strategic placement of its functional groups, which allows for selective and efficient chemical modifications. The compound's structure features a pyrimidine ring substituted with two methyl groups, a chloro atom at the 4-position, and an N-oxide moiety.

The critical feature of this molecule is the chloro group at the C4 position. The pyrimidine ring is inherently electron-deficient, and this deficiency is significantly amplified by the strong electron-withdrawing effect of the N-oxide group. This electronic activation makes the C4 position, which is para to the N-oxide, exceptionally susceptible to nucleophilic aromatic substitution (SNAr). questjournals.org The chlorine atom serves as an excellent leaving group, facilitating its displacement by a wide array of nucleophiles. This reactivity is analogous to that observed in other activated chloropyrimidines, which are known to readily react with amines and other nucleophiles. youtube.comorgsyn.org

Therefore, this compound serves as a versatile intermediate for the synthesis of a broad range of 4-substituted-2,6-dimethylpyrimidine derivatives. By reacting it with various nucleophiles (e.g., amines, alkoxides, thiolates), chemists can easily introduce diverse functional groups at the 4-position, thereby constructing more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The methyl groups at the 2- and 6-positions also influence the molecule's reactivity and provide additional points for potential, albeit less facile, functionalization.

Table 1: Physicochemical Properties of 4-Chloro-2,6-dimethylpyrimidine (Note: Data corresponds to the parent compound, not the N-oxide, for which comprehensive data is not readily available.)

Historical Overview of Research on Chloropyrimidine N-Oxides

Research into heterocyclic N-oxides gained significant momentum in the mid-20th century, driven by their interesting chemical properties and potential biological activities. nih.gov Within this field, chloropyrimidine N-oxides soon emerged as a particularly important subclass of compounds due to their value as synthetic intermediates.

The N-oxidation of chloropyrimidines was historically achieved using various peroxy acids. Early methods employed reagents like peracetic acid and later, the more stable and selective m-chloroperbenzoic acid (m-CPBA), which became a common method for preparing these compounds. questjournals.org The primary motivation for synthesizing chloropyrimidine N-oxides was the observation that the N-oxide group activates the ring towards nucleophilic substitution, making the displacement of the chlorine atom more facile. questjournals.org

A landmark application that solidified the importance of chloropyrimidine N-oxides in medicinal chemistry was the industrial synthesis of Minoxidil, a potent antihypertensive agent also widely known for its use in treating alopecia. A key intermediate in the synthesis of Minoxidil is 2,6-diamino-4-chloropyrimidine 1-oxide. questjournals.orgchemicalbook.com In the synthetic route, this intermediate is reacted with piperidine, which displaces the activated chlorine atom to form the final product. questjournals.org This large-scale application demonstrated the synthetic utility and economic importance of chloropyrimidine N-oxides.

Beyond simple substitution, early research also uncovered more complex reactivity patterns. For instance, studies on the reaction of 4-chloropyrimidine (B154816) N-oxides with nucleophiles like liquid ammonia (B1221849) revealed fascinating ring-transformation reactions, leading to the formation of different heterocyclic systems such as 5-aminoisoxazoles. wur.nl These findings highlighted the rich and sometimes unexpected chemistry of these versatile compounds, paving the way for their continued exploration in organic synthesis.

Table 2: Key Research Findings and Reactions of Chloropyrimidine N-Oxides

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

4-chloro-2,6-dimethyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C6H7ClN2O/c1-4-3-6(7)8-5(2)9(4)10/h3H,1-2H3

InChI Key

BYOCTKLVRVDWEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=[N+]1[O-])C)Cl

Origin of Product

United States

Reactivity and Reaction Pathways of 4 Chloro 2,6 Dimethylpyrimidine 1 Oxide

Nucleophilic Substitution Reactions Involving 4-Chloro-2,6-dimethylpyrimidine 1-oxide

The chlorine atom at the C4 position of this compound serves as a competent leaving group, facilitating nucleophilic substitution reactions. This reactivity has been particularly explored with carbon-based nucleophiles, known as carbanions.

Investigations with Carbanion Nucleophiles

Studies have focused on the interaction of this compound with carbanions derived from both activated methylene (B1212753) compounds and simple ketones. These investigations reveal a distinct pattern of reactivity, highlighting the specific electronic requirements for a successful substitution reaction.

Reactions with Activated Methylene Compounds (e.g., Ethyl Cyanoacetate (B8463686), Malononitrile)

Under basic conditions, this compound readily reacts with carbanions generated from activated methylene compounds. wur.nl Specifically, reactions with ethyl cyanoacetate and malononitrile (B47326) proceed to yield the expected condensation products, where the carbanion displaces the chloride atom at the C4 position. wur.nl The success of these reactions is attributed to the stability of the carbanions, which is enhanced by the presence of electron-withdrawing groups (cyano and ester functionalities).

NucleophileReaction Outcome with this compoundProduct Type
Ethyl CyanoacetateSuccessful Substitution wur.nlCondensation Product wur.nl
MalononitrileSuccessful Substitution wur.nlCondensation Product wur.nl
Exploration of Reactivity with Ketone Carbanions (e.g., Acetone, Acetophenone, Cyclohexanone)

In contrast to the reactivity observed with activated methylene compounds, this compound fails to undergo nucleophilic substitution with carbanions derived from simple methylene ketones. wur.nl Attempts to react the compound with ketone carbanions from acetone, acetophenone, and cyclohexanone (B45756) were unsuccessful. wur.nl This lack of reactivity suggests that the nucleophilicity of these less stabilized carbanions is insufficient to effect the displacement of the chloro group on the N-oxide substrate.

Interestingly, this reactivity profile differs from that of the related compound 2,6-dimethyl-4-phenylsulfonylpyrimidine, which smoothly reacts with both activated methylene compounds and methylene ketones. wur.nl This comparison underscores the specific electronic nature of the this compound substrate.

NucleophileReaction Outcome with this compound
Acetone CarbanionReaction Failed wur.nl
Acetophenone CarbanionReaction Failed wur.nl
Cyclohexanone CarbanionReaction Failed wur.nl

Influence of Reaction Conditions on Nucleophilic Processes (e.g., Basic Conditions)

The use of basic conditions is a critical parameter for the successful execution of nucleophilic substitution reactions with carbanions. wur.nl A base is required to deprotonate the active methylene or ketone compound, thereby generating the necessary carbanion nucleophile. The choice and strength of the base can influence the concentration of the carbanion in the reaction mixture and, consequently, the rate and yield of the substitution reaction. The reported successful reactions with ethyl cyanoacetate and malononitrile were carried out under such basic conditions to facilitate the formation of the reactive nucleophilic species. wur.nl

Photochemical Transformations of this compound

The photochemistry of heteroaromatic N-oxides is a field of significant study, characterized by complex rearrangements and isomerizations. Upon irradiation with ultraviolet (UV) light, this compound undergoes a photochemical transformation leading to ring contraction. wur.nl

Analysis of Photoreaction Mechanisms and Intermediates

The photochemical behavior of aromatic N-oxides, including pyrimidine (B1678525) N-oxides, is generally explained by the initial formation of a highly strained, transient oxaziridine (B8769555) intermediate. wur.nlnih.govrsc.org This bicyclic species is formed via an electrocyclization of the N-oxide oxygen atom onto a carbon atom of the aromatic ring. wur.nl For pyrimidine N-oxides, this cyclization can theoretically occur at either the C2 or C6 position. The substitution pattern on the pyrimidine ring appears to be a determining factor in the preferred direction of this electrocyclization. wur.nl

Following its formation, the oxaziridine intermediate is typically unstable and rapidly rearranges to form the final products. wur.nl Despite significant efforts, these oxaziridine intermediates derived from aromatic N-oxides have not been isolated, due to their thermal and photochemical lability. wur.nl The reaction pathway for this compound, when irradiated in benzene, results in a product of ring contraction. wur.nl This suggests a mechanism involving the formation of an oxaziridine, followed by a series of rearrangements that ultimately expel a ring atom to form a smaller, contracted ring system.

While the oxaziridine pathway is widely postulated, some studies have questioned its universal applicability, suggesting that in some cases, products may form directly from the excited singlet state of the N-oxide without the formation of a discrete oxaziridine intermediate. wur.nl The excited state responsible for these transformations is typically the excited singlet state, which leads to isomerizations and rearrangements, whereas the triplet state is often implicated in deoxygenation reactions. wur.nl

Spectral Changes During Photoirradiation (e.g., UV-Vis Spectroscopy)

While specific experimental UV-Vis spectral data for the photoirradiation of this compound is not extensively detailed in readily available literature, the behavior of heteroaromatic N-oxides as a class provides a strong predictive framework. wur.nlacs.org Upon irradiation with UV light, these compounds typically undergo significant electronic transitions, which can be monitored using UV-Vis spectroscopy.

The process generally involves the excitation of the N-oxide to an excited singlet or triplet state. wur.nl This excitation leads to the formation of transient intermediates, most notably an oxaziridine species. wur.nl The formation and subsequent reactions of this intermediate would be expected to produce clear changes in the absorption spectrum.

Expected Spectral Changes During Photoirradiation:

A decrease in the intensity of the absorption band corresponding to the parent N-oxide as it is consumed.

The appearance of new absorption bands at different wavelengths, corresponding to the formation of photoproducts.

The presence of isosbestic points may be observed if the reaction proceeds cleanly from reactant to a single primary product.

The following table outlines the anticipated spectral events based on the known photochemistry of related N-oxides.

Event Expected Observation in UV-Vis Spectrum Associated Chemical Species
Initial State Characteristic absorption peak(s) for the π → π* and n → π* transitions of the aromatic N-oxide.This compound
Photoexcitation No direct spectral change, but initiates the photochemical process.Excited state of the N-oxide
Intermediate Formation Potential appearance of a transient absorption band.Oxaziridine intermediate
Product Formation Decrease in the parent compound's absorbance and growth of new, stable absorption bands at different wavelengths.Rearrangement products (e.g., ring-contracted or ring-opened species)

Reversibility and Stability of Photoproducts

The photochemistry of heteroaromatic N-oxides is characterized by the formation of highly strained, transient intermediates. wur.nl The primary photoproduct, an oxaziridine, is a bicyclic intermediate that is typically unstable and not isolable under normal conditions. wur.nl

Key points regarding the stability and reversibility are:

Oxaziridine Instability: The oxaziridine intermediate derived from aromatic N-oxides is generally thermally unstable. It readily rearranges to form more stable products. wur.nl

Irreversible Transformation: The rearrangement of the oxaziridine intermediate is often irreversible. This step drives the photochemical reaction towards product formation, preventing a simple reversion to the starting N-oxide.

Nature of Final Products: The ultimate photoproducts depend on the specific structure of the N-oxide and the reaction conditions. They can include ring-rearranged isomers, deoxygenated parent heterocycles, or solvent-adducts.

The stability profile of the key species involved in the photoreaction pathway is summarized in the table below.

Species General Stability Likely Fate
Excited State N-Oxide Very short-lived (nanoseconds to microseconds).Undergoes transformation to the oxaziridine intermediate.
Oxaziridine Intermediate Thermally unstable; transient. wur.nlRapidly undergoes ring-opening and rearrangement to more stable products. wur.nl
Final Photoproducts Generally stable under the reaction conditions.Can be isolated and characterized.

Comparative Reactivity Studies with Related Pyrimidine Derivatives

The reactivity of this compound is best understood when compared with other pyrimidine derivatives. The substituents on the pyrimidine ring—a chloro group, two methyl groups, and an N-oxide—each play a distinct role in modulating its chemical behavior.

Comparison with Pyridine (B92270): Pyrimidine is less basic than pyridine, and its N-oxidation is generally more difficult. wikipedia.org The presence of a second nitrogen atom deactivates the ring towards electrophilic attack but facilitates nucleophilic substitution. wikipedia.org

Effect of the Chloro Group: Halogenated pyrimidines are highly valuable synthetic intermediates. The chlorine atom at an electron-deficient position (4-position) is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution by amines, alkoxides, and other nucleophiles. This reactivity is a key feature compared to non-halogenated pyrimidines.

Comparison with other N-Oxides: Compared to pyridazine (B1198779) N-oxides, which can also undergo photoisomerization or photodeoxygenation, the specific reaction pathway can be influenced by the arrangement of nitrogen atoms and substituents. nih.gov

The following table provides a comparative overview of the reactivity of this compound against related compounds.

Compound Reaction Type Relative Reactivity/Key Feature Reference
PyridineN-OxidationEasier to oxidize than pyrimidine. wikipedia.org
PyrimidineNucleophilic SubstitutionLess reactive than 4-chloropyrimidine (B154816); lacks a leaving group. wikipedia.org
4-ChloropyrimidineNucleophilic SubstitutionHighly reactive due to the chloro leaving group and π-deficient ring.
This compound Nucleophilic SubstitutionReactive at the 4-position; methyl groups may have a minor electronic effect.N/A
This compound Photochemical ReactionExpected to form an unstable oxaziridine intermediate, typical of heteroaromatic N-oxides. wur.nl
Pyridine N-OxidePhotochemical ReactionAlso undergoes photochemical rearrangement, serving as a point of comparison for N-oxide reactivity. scripps.edu

Advanced Synthetic Applications of 4 Chloro 2,6 Dimethylpyrimidine 1 Oxide

Synthesis of Novel Functionalized Pyrimidine (B1678525) Analogues

The reactivity of 4-Chloro-2,6-dimethylpyrimidine 1-oxide is dominated by the lability of the chlorine atom at the C4 position, which is susceptible to nucleophilic aromatic substitution (SNAr). The N-oxide moiety further activates the pyrimidine ring towards nucleophilic attack. This dual reactivity allows for the straightforward introduction of a wide array of functional groups, leading to the synthesis of novel pyrimidine derivatives.

The substitution of the C4-chloro group can be readily achieved with various nucleophiles, including amines, alcohols, and thiols. These reactions typically proceed under mild conditions to afford 4-substituted-2,6-dimethylpyrimidine 1-oxides in good yields. This strategy provides a powerful tool for creating a library of pyrimidine analogues with diverse physicochemical properties, which can be used for further synthetic transformations or biological screening.

EntryNucleophile (Nu-H)Resulting Functional Group (-Nu)Product Class
1Primary/Secondary Amine (R¹R²NH)Amino (-NR¹R²)4-Amino-2,6-dimethylpyrimidine (B18327) 1-oxides
2Alcohol/Phenol (R-OH)Alkoxy/Aryloxy (-OR)4-Alkoxy/Aryloxy-2,6-dimethylpyrimidine 1-oxides
3Thiol/Thiophenol (R-SH)Thioether (-SR)4-(Alkyl/Aryl)thio-2,6-dimethylpyrimidine 1-oxides
4Azide (N₃⁻)Azido (-N₃)4-Azido-2,6-dimethylpyrimidine 1-oxides

This table illustrates the versatility of this compound in generating a variety of functionalized pyrimidine analogues through nucleophilic substitution.

Construction of Annulated Heterocyclic Systems

The functionalized pyrimidine analogues derived from this compound are valuable intermediates for the construction of annulated, or fused, heterocyclic systems. These complex scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

The Pyrido[2,3-d]pyrimidine core is a privileged structure in drug discovery. A synthetic strategy to access this scaffold can be initiated from this compound. The first step involves the substitution of the chloro group with a suitably functionalized nucleophile, such as an aminocrotonate derivative. The resulting intermediate possesses the necessary components to undergo an intramolecular cyclization, often thermally or acid-catalyzed, to form the fused pyridine (B92270) ring. This annulation reaction yields the Pyrido[2,3-d]pyrimidine framework. Subsequent deoxygenation of the N-oxide can be performed if desired. This methodology allows for the synthesis of diversely substituted derivatives, which have been explored as potential therapeutic agents. researchgate.netnih.gov

Starting MaterialKey ReagentIntermediateProduct Scaffold
This compoundEthyl aminocrotonate4-(alkenylamino)-2,6-dimethylpyrimidine 1-oxide2,4-Dimethylpyrido[2,3-d]pyrimidine-7(8H)-one derivative
4-Amino-2,6-dimethylpyrimidine 1-oxideDiethyl ethoxymethylenemalonateN-(2,6-dimethyl-1-oxido-pyrimidin-4-yl)aminomethylenemalonateEthyl 5-amino-2,4-dimethyl-8-oxo-pyrido[2,3-d]pyrimidine-6-carboxylate

This table outlines representative synthetic pathways for the construction of the Pyrido[2,3-d]pyrimidine scaffold starting from derivatives of this compound.

While this compound is a pyrimidine derivative, related synthetic strategies have been used to create various nitrogen-containing fused heterocycles for biological evaluation. Research into receptor ligands has explored both Pyrido[2,3-d]pyrimidine and Imidazo[1,2-a]pyridine scaffolds. researchgate.net For the generation of the related Imidazo[1,2-a]pyrimidine system from the title compound, a plausible route involves the conversion of the 4-chloro group to a 4-amino functionality. This can be achieved by reaction with ammonia (B1221849) or a protected amine equivalent. The resulting 4-amino-2,6-dimethylpyrimidine 1-oxide can then undergo a condensation-cyclization reaction with an α-haloketone. This classical approach, known as the Tschitschibabin reaction, leads to the formation of the fused imidazole (B134444) ring, yielding an Imidazo[1,2-a]pyrimidine N-oxide derivative. nih.govresearchgate.net

Preparation of Ligands for Receptor-Based Research

The development of novel heterocyclic compounds is often driven by the search for new ligands that can modulate the activity of biological receptors, offering potential treatments for a range of diseases. The scaffolds derived from this compound have been investigated for their potential as ligands for several important receptor systems. researchgate.net

The Urotensin II (U-II) receptor is a G protein-coupled receptor implicated in cardiovascular function, and its modulation is a target for treating conditions like heart failure and renal disorders. nih.govnih.gov The Pyrido[2,3-d]pyrimidine framework has been identified as a promising non-peptide scaffold for the development of Urotensin II receptor antagonists. researchgate.net By applying the synthetic strategies described in section 3.2.1, researchers can synthesize libraries of Pyrido[2,3-d]pyrimidine analogues and evaluate their structure-activity relationships (SAR) at the U-II receptor. The ability to systematically vary substituents at different positions of the heterocyclic core is crucial for optimizing ligand affinity and selectivity.

ScaffoldReceptor TargetTherapeutic Potential
Pyrido[2,3-d]pyrimidineUrotensin II ReceptorCardiovascular and renal diseases

This table highlights the application of the Pyrido[2,3-d]pyrimidine scaffold in the development of Urotensin II receptor ligands.

Melatonin (B1676174) receptors (MT1 and MT2) are involved in regulating circadian rhythms, and ligands for these receptors are used to treat sleep disorders and depression. nih.govelsevierpure.com Research has shown that both Pyrido[2,3-d]pyrimidine and Imidazo[1,2-a]pyridine-based structures can serve as effective scaffolds for the design of novel melatonin receptor ligands. researchgate.net The synthesis of these compounds, based on precursors like this compound, allows for the exploration of new chemical space beyond traditional indole-based melatonin analogues. By modifying the substitution patterns on these heterocyclic systems, it is possible to fine-tune the pharmacological profile, aiming for agonists or antagonists with improved potency and selectivity for the MT1 or MT2 receptor subtypes.

ScaffoldReceptor TargetTherapeutic Potential
Pyrido[2,3-d]pyrimidineMelatonin Receptors (MT1/MT2)Sleep disorders, depression
Imidazo[1,2-a]pyridineMelatonin Receptors (MT1/MT2)Sleep disorders, depression

This table summarizes the use of Pyrido[2,3-d]pyrimidine and Imidazo[1,2-a]pyridine scaffolds in the synthesis of potential Melatonin receptor ligands.

Mechanistic Elucidation and Spectroscopic Investigations

Spectroscopic Techniques for Investigating Reaction Progress and Intermediate Formation

The elucidation of reaction mechanisms involving 4-Chloro-2,6-dimethylpyrimidine 1-oxide relies on the application of various spectroscopic methods to track the consumption of reactants, the formation of products, and the detection of transient intermediates.

UV-Vis Spectroscopy has been employed to monitor the progress of photochemical reactions of this compound. For instance, upon ultraviolet irradiation in an ethanolic solution, progressive spectral changes are observed. The initial absorption maxima of the N-oxide change over time, indicating its transformation into photoproducts. In some cases, the reaction can be monitored by observing the disappearance of the starting material's characteristic absorption band and the appearance of new bands corresponding to the products. Such studies have suggested the formation of unstable intermediates, like oxaziridines, which may revert to the starting N-oxide in the dark or proceed to form other products .

Infrared (IR) Spectroscopy is a valuable tool for identifying functional groups and monitoring changes in bonding during a reaction. The N-oxide group in pyrimidine (B1678525) derivatives has a characteristic stretching vibration, ν(N⁺—O⁻), which is sensitive to the electronic effects of other substituents on the ring chempap.org. For 3-halo-2,6-dimethylpyridine N-oxides, which are structurally similar to the title compound, the ν(N⁺—O⁻) band is a key diagnostic peak. Changes in the position and intensity of this band can indicate the involvement of the N-oxide group in a reaction, for example, through coordination to a metal center or during rearrangement reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for monitoring reactions in real-time and identifying intermediates.

¹H NMR: The chemical shifts of the pyrimidine ring proton and the methyl group protons are sensitive to changes in the electronic environment. In a study on 3-halo-2,6-dimethylpyridine N-oxides, the introduction of a nitro group at the 4-position caused a paramagnetic shift for both the methyl and ring protons, indicating a change in the electron density distribution chempap.org. Monitoring these shifts can provide insight into the reaction's progress.

¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyrimidine ring are indicative of their electronic environment. The N-oxide group influences the chemical shifts of the ring carbons, and any reaction that alters the electronic structure will be reflected in the ¹³C NMR spectrum chempap.org.

Flash photolysis techniques can also be applied to detect short-lived intermediates. Although attempts with this compound did not definitively detect an oxaziridine (B8769555) intermediate due to the strong absorbance of the parent compound, this method remains a viable option for studying fast reactions . In mechanistic studies of related pyrimidine N-oxides, such as in the Boekelheide rearrangement, the trapping of radical intermediates with agents like TEMPO has provided evidence for open-shell pathways fu-berlin.de.

Spectroscopic TechniqueInformation Gained on Reaction Progress and Intermediates
UV-Vis Spectroscopy Monitors changes in conjugation and concentration of reactants/products over time. Used to follow photochemical transformations and detect the formation of intermediates with distinct electronic absorptions.
Infrared (IR) Spectroscopy Tracks changes in functional groups, particularly the N-oxide ν(N⁺—O⁻) stretching frequency, which is sensitive to electronic and structural changes during the reaction.
¹H and ¹³C NMR Spectroscopy Provides detailed structural information on reactants, products, and stable intermediates. Changes in chemical shifts indicate alterations in the electronic environment of the pyrimidine ring and substituents.
Flash Photolysis Used to detect and characterize short-lived transient species, such as excited states and reactive intermediates like oxaziridines or radicals, by their absorption spectra.
Radical Trapping In conjunction with spectroscopic analysis (e.g., MS or NMR of the trapped adduct), it provides evidence for the involvement of radical intermediates in a reaction mechanism.

Advanced Structural Characterization of Derived Compounds

The definitive structure of novel compounds synthesized from this compound is established using a combination of advanced spectroscopic and crystallographic techniques.

Two-Dimensional (2D) NMR Spectroscopy is crucial for the unambiguous assignment of proton and carbon signals, especially in complex derivatives. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons, both directly bonded and over multiple bonds. This is particularly useful in determining the position of new substituents on the pyrimidine ring. For example, in a series of substituted pyrazolo[3,4-d]pyrimidines, the application of HMQC and HMBC allowed for the complete assignment of all ¹H and ¹³C NMR spectra .

X-ray Crystallography provides unequivocal proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. For derivatives of pyrimidine N-oxides, single-crystal X-ray diffraction is the gold standard for structural elucidation. Studies on cocrystals of substituted pyridine (B92270) N-oxides with chalcogenodiazoles have demonstrated how substitution patterns influence the geometry of intermolecular interactions researchgate.net. While specific crystallographic data for derivatives of this compound are not widely reported, this technique remains the most definitive method for structural characterization.

The following table summarizes the key techniques used for the structural characterization of pyrimidine derivatives:

Characterization TechniqueType of Structural Information Provided
1D NMR (¹H, ¹³C) Provides information on the chemical environment of individual atoms and the number of different types of protons and carbons.
2D NMR (HSQC, HMBC, COSY) Establishes connectivity between atoms, allowing for the unambiguous assignment of the molecular skeleton and the position of substituents.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, angles, and intermolecular interactions.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide clues about the molecular structure.

Insights into Electronic Effects of the N-Oxide Group on Reactivity

The N-oxide group significantly modifies the electronic properties of the pyrimidine ring, which in turn governs its reactivity. This group exhibits a dual nature, acting as both a σ-electron acceptor and a π-electron donor chempap.org.

The N⁺—O⁻ moiety is a 1,2-dipole, where the positively charged nitrogen atom strongly withdraws electron density from the ring through the σ-framework (inductive effect). This makes the ring carbons, particularly at the ortho (2- and 6-) and para (4-) positions, more electrophilic and susceptible to nucleophilic attack. The increased reactivity of chloropyrimidines towards nucleophilic substitution upon N-oxidation is a direct consequence of this effect scripps.edu.

Theoretical studies, such as those using Density Functional Theory (DFT), provide quantitative insights into the electron distribution in pyrimidine N-oxides. Molecular electrostatic potential maps can visualize the electron-rich and electron-deficient regions of the molecule, highlighting the nucleophilic character of the oxygen atom and the electrophilic character of the ring carbons dergipark.org.tr. Quantum chemical calculations on substituted pyridine N-oxides have shown that electron-withdrawing groups (like -NO₂) enhance the electron-accepting nature of the ring and stabilize the N-O bond, while electron-donating groups (like -CH₃) have the opposite effect nih.govnih.gov.

Electronic Effect of N-Oxide GroupConsequence on Reactivity
σ-Electron Withdrawal (Inductive Effect) Increases the electrophilicity of the pyrimidine ring, particularly at the 2-, 4-, and 6-positions. Activates leaving groups at these positions for nucleophilic aromatic substitution.
π-Electron Donation (Resonance Effect) Increases electron density at the 2-, 4-, and 6-positions, which can influence the regioselectivity of electrophilic attack and modulate the overall reactivity.
Nucleophilicity of Oxygen Atom The exocyclic oxygen atom can act as a nucleophile or a base, readily attacking electrophiles. This is the initial step in many reactions, including rearrangements and functionalizations.

Computational and Theoretical Studies on 4 Chloro 2,6 Dimethylpyrimidine 1 Oxide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Chloro-2,6-dimethylpyrimidine 1-oxide, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure and predict its reactivity.

These calculations would provide crucial data on the molecule's geometry, including bond lengths and angles, as well as its electronic properties. Key reactivity descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Further analysis would involve mapping the electrostatic potential (ESP) to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for this compound

Parameter Description Hypothetical Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; indicates the ability to donate electrons. -7.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; indicates the ability to accept electrons. -1.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; relates to chemical stability. 5.7 eV
Dipole Moment A measure of the net molecular polarity. 3.8 D
Electron Affinity The energy released when an electron is added to a neutral atom or molecule to form a negative ion. 1.3 eV

| Ionization Potential | The amount of energy required to remove an electron from a neutral atom or molecule. | 8.9 eV |

Prediction and Modeling of Reaction Pathways and Transition States

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational methods would be used to explore potential reaction pathways, such as nucleophilic substitution at the C4 position.

By calculating the potential energy surface, researchers can identify the most energetically favorable reaction routes. This involves locating and characterizing the transition state structures, which are the high-energy intermediates that connect reactants to products. The activation energy, which is the energy barrier that must be overcome for the reaction to occur, can be determined from the energy difference between the reactants and the transition state.

These computational insights would be invaluable for optimizing reaction conditions and predicting the products of new reactions involving this compound.

Table 2: Hypothetical Transition State and Activation Energy Data for a Nucleophilic Substitution Reaction

Reaction Coordinate Parameter Hypothetical Value
Reactants Relative Energy 0.0 kcal/mol
Transition State Relative Energy +15.5 kcal/mol
Products Relative Energy -5.2 kcal/mol
Activation Energy (Forward) Energy barrier for the forward reaction. 15.5 kcal/mol

| Activation Energy (Reverse) | Energy barrier for the reverse reaction. | 20.7 kcal/mol |

Theoretical Insights into Photochemical Behavior

The photochemical behavior of this compound would be investigated using time-dependent density functional theory (TD-DFT) or other advanced computational methods. These calculations can predict the molecule's electronic absorption spectrum by determining the energies and intensities of its electronic transitions.

Furthermore, theoretical modeling can shed light on the deactivation pathways of the excited states, including processes like fluorescence, phosphorescence, and non-radiative decay. For a molecule containing a chlorine atom, the potential for photochemical cleavage of the C-Cl bond would be a key area of investigation, as this can lead to the formation of reactive radical species. Understanding these photochemical properties is crucial for applications in photochemistry and for assessing the material's stability upon exposure to light.

Table 3: Hypothetical Photochemical Properties of this compound

Property Description Hypothetical Value
λmax (Absorption) Wavelength of maximum light absorption. 285 nm
Excitation Energy (S1) Energy of the first singlet excited state. 4.35 eV
Oscillator Strength A dimensionless quantity that expresses the probability of absorption of a photon. 0.12
Fluorescence Wavelength Predicted wavelength of fluorescence emission. 350 nm

| Quantum Yield of Photodissociation | The efficiency of the C-Cl bond cleavage upon light absorption. | 0.08 |

Future Research Directions and Translational Perspectives

Exploration of Catalytic Methodologies for Enhanced Reactivity

The N-oxide moiety in 4-Chloro-2,6-dimethylpyrimidine 1-oxide significantly modulates the electronic properties of the pyrimidine (B1678525) ring, predisposing it to a variety of transformations not readily achievable with the parent heterocycle. However, realizing the full synthetic potential requires the development of advanced catalytic systems to control reactivity and selectivity. Future investigations will likely focus on transition-metal catalysis and organocatalysis to functionalize the pyrimidine core.

The activation of C-H bonds is a powerful strategy for molecular diversification. Research into transition-metal catalysts, particularly those based on palladium, rhodium, or iridium, could enable the direct arylation, alkylation, or alkenylation of the C-H bond on the pyrimidine ring. The N-oxide group can act as a directing group, guiding the catalyst to specific positions and ensuring high regioselectivity. Similarly, the chlorine atom at the C4 position serves as a valuable handle for cross-coupling reactions. While traditional palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings are feasible, future work could explore the use of more sustainable and earth-abundant metal catalysts like iron, copper, or nickel to facilitate these transformations. nih.gov

Furthermore, the N-oxide itself can be a reactive site. Catalytic deoxygenation is a fundamental transformation, and while stoichiometric reagents like phosphorus trichloride (B1173362) are effective, catalytic methods involving hydrogenation or transfer hydrogenation would be more atom-economical and environmentally benign. youtube.com Conversely, the N-oxide can facilitate reactions at the methyl groups, such as through the Boekelheide rearrangement, which can be promoted by acetic anhydride (B1165640) to introduce functional groups. mdpi.comresearchgate.net Investigating catalytic variants of this rearrangement could broaden its scope and applicability.

Catalytic ApproachPotential Transformation on this compoundRationale for Exploration
Palladium/Iridium Catalysis Direct C-H arylation/alkylation at the C5 positionN-oxide can act as a directing group, offering a direct route to novel derivatives.
Nickel/Copper Catalysis Cross-coupling reactions at the C4-chloro positionProvides more sustainable and cost-effective alternatives to palladium for Suzuki, Sonogashira, or Buchwald-Hartwig type reactions.
Rhodium/Ruthenium Catalysis Catalytic hydrogenation/transfer hydrogenationEnables selective and "green" deoxygenation to the parent pyrimidine, 4-Chloro-2,6-dimethylpyrimidine.
Lewis/Brønsted Acid Catalysis Catalytic Boekelheide rearrangementFacilitates functionalization of the methyl groups via a controlled rearrangement, potentially at lower temperatures and with higher selectivity. researchgate.net

Development of Stereoselective Transformations

The creation of chiral molecules is paramount in medicinal chemistry and materials science. While this compound is itself achiral, it serves as a valuable prochiral substrate for the synthesis of enantioenriched compounds. Future research should focus on developing catalytic asymmetric methods to transform this building block into molecules with defined three-dimensional structures.

One promising avenue is the stereoselective dearomatization of the pyrimidine ring. mdpi.com Catalytic asymmetric hydrogenation or nucleophilic addition to the pyrimidine core, activated by the N-oxide group, could generate chiral di- or tetrahydropyrimidine (B8763341) derivatives. These saturated heterocyclic scaffolds are of significant interest in drug discovery. The use of chiral ligands complexed to transition metals (e.g., iridium, rhodium) or the application of chiral organocatalysts could effectively control the stereochemical outcome of such reactions. mdpi.com

Another area of exploration involves reactions at the peripheral methyl groups. Asymmetric functionalization of one of the two methyl groups would break the molecule's plane of symmetry, generating a stereocenter. For example, a catalytic asymmetric deprotonation followed by trapping with an electrophile could be a viable strategy. Furthermore, if the N-oxide undergoes a Boekelheide-type rearrangement, the resulting hydroxymethyl intermediate could be a substrate for asymmetric catalysis, such as kinetic resolution or enantioselective acylation. The development of peptide-based catalysts has shown promise for the enantioselective N-oxidation of pyridines, a strategy that could potentially be adapted for creating chiral pyrimidine N-oxides from prochiral pyrimidines. chemrxiv.org

Integration into Multicomponent Reactions and Flow Chemistry Systems

To enhance synthetic efficiency and align with the principles of green chemistry, future research should integrate this compound into modern synthetic platforms like multicomponent reactions (MCRs) and continuous flow chemistry.

Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, are highly valued for their atom economy and ability to rapidly generate chemical libraries. acs.orgnih.govresearchgate.net The reactivity of the chloro- and N-oxide groups makes this compound an ideal candidate for MCRs. For instance, a sequential, one-pot reaction could involve a nucleophilic aromatic substitution at the C4 position, followed by a catalyst-mediated reaction at another site on the ring. This approach allows for the construction of highly decorated pyrimidine scaffolds from simple starting materials in a time- and resource-efficient manner. researchgate.netorganic-chemistry.org

TechnologyApplication to this compoundKey Advantages
Multicomponent Reactions (MCRs) Use as a key building block in three- or four-component syntheses to rapidly build molecular complexity.High atom economy, operational simplicity, rapid generation of diverse compound libraries. acs.orgresearchgate.net
Continuous Flow Chemistry Synthesis of the N-oxide and its subsequent functionalization (e.g., SNAr, cross-coupling).Enhanced safety, precise reaction control, improved reproducibility, and ease of scaling. mdpi.comnih.gov
Integrated MCR-Flow Systems Performing a multicomponent reaction involving the title compound within a continuous flow reactor.Combines the efficiency of MCRs with the control and scalability of flow chemistry, enabling automated synthesis of pyrimidine derivatives. vapourtec.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 4-chloro-2,6-dimethylpyrimidine 1-oxide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via chlorination of 2,6-dimethylpyrimidine 1-oxide using POCl₃ or SOCl₂ under reflux conditions. Optimization involves controlling stoichiometry, reaction time (6–12 hours), and temperature (70–90°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Characterization by 1H NMR^1 \text{H NMR} (e.g., methyl proton signals at δ 2.4–2.6 ppm) and mass spectrometry confirms purity .

Q. How can X-ray crystallography be utilized to resolve the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with tools like SHELXL or SHELXT is employed. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., in ethanol/water).
  • Collecting reflection data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement using hydrogen-bonding constraints and anisotropic displacement parameters for non-H atoms.
  • Validation via R-factor (< 0.05) and residual electron density maps .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Stability is assessed via:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC.
  • Storage recommendations: airtight containers, desiccated at −20°C to prevent hydrolysis of the N-oxide moiety .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Follow GHS guidelines:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (H315, H319).
  • Work in fume hoods to prevent inhalation (H335).
  • Dispose of waste via neutralization (e.g., with sodium bicarbonate) before incineration .

Advanced Research Questions

Q. How does the N-oxide group influence the reactivity of 4-chloro-2,6-dimethylpyrimidine in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing N-oxide moiety enhances electrophilicity at the C4 position. Kinetic studies (e.g., with NaN₃ in DMF at 80°C) reveal second-order kinetics. Reaction progress is monitored by TLC, and products (e.g., tetrazole derivatives) are characterized via 1H NMR^1 \text{H NMR} and IR (absence of azide peaks at ~2100 cm1^{-1}) .

Q. What role does hydrogen bonding play in the supramolecular assembly of this compound?

  • Methodology : Analyze crystal packing via SCXRD to identify intermolecular interactions:

  • N–H···O hydrogen bonds between the N-oxide oxygen and amino/methyl groups.
  • π-π stacking of pyrimidine rings (3.5–4.0 Å spacing).
  • Computational tools (Mercury 4.0) quantify interaction energies and lattice stability .

Q. How can computational chemistry predict the biological activity of derivatives of this compound?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) against target proteins (e.g., p38 MAP kinase).
  • Calculate binding energies and pharmacophore features (hydrogen bond acceptors at N-oxide).
  • Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar N-oxide derivatives?

  • Methodology :

  • Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., 35Cl^{35} \text{Cl} vs. 37Cl^{37} \text{Cl}).
  • Compare 13C NMR^{13} \text{C NMR} chemical shifts for methyl groups (δ 18–22 ppm) versus aromatic carbons (δ 140–160 ppm).
  • Apply 2D NMR (COSY, HSQC) to assign overlapping proton signals .

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